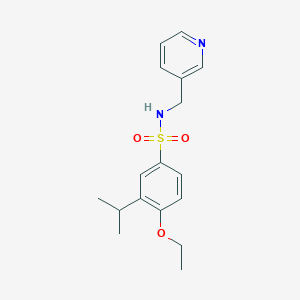
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide, also known as EIPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EIPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and receptors. For example, 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Additionally, 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for neurodegenerative diseases. However, there are also limitations to the use of 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide. One area of research is the development of 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide and its potential toxicity. Finally, research is needed to explore the potential use of 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide in combination with other therapeutic agents for the treatment of cancer and other diseases.
Méthodes De Synthèse
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide can be synthesized using various methods, including the reaction of 4-ethyl-3-isopropylbenzenesulfonyl chloride with pyridine-3-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with ethylamine to yield 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide. Other methods of synthesis involve the reaction of 4-ethyl-3-isopropylbenzenesulfonyl chloride with pyridine-3-carboxylic acid, followed by the addition of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been extensively studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells. In particular, 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis. Additionally, 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. 4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is associated with the development of Alzheimer's disease.
Propriétés
Nom du produit |
4-Ethoxy-3-isopropyl-N-pyridin-3-ylmethyl-benzenesulfonamide |
|---|---|
Formule moléculaire |
C17H22N2O3S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-ethoxy-3-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-4-22-17-8-7-15(10-16(17)13(2)3)23(20,21)19-12-14-6-5-9-18-11-14/h5-11,13,19H,4,12H2,1-3H3 |
Clé InChI |
CSXFDBAQGAWRKL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
Solubilité |
50.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)






